(1S,2S)-1-Amino-1-(4-vinylphenyl)propan-2-OL
Description
(1S,2S)-1-Amino-1-(4-vinylphenyl)propan-2-OL is a chiral amino alcohol featuring a 4-vinylphenyl substituent attached to a propan-2-ol backbone. Its stereochemistry (1S,2S) and functional groups (amino, hydroxyl, and vinyl) confer unique physicochemical properties, making it a compound of interest in pharmaceutical synthesis and polymer chemistry.
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
(1S,2S)-1-amino-1-(4-ethenylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H15NO/c1-3-9-4-6-10(7-5-9)11(12)8(2)13/h3-8,11,13H,1,12H2,2H3/t8-,11+/m0/s1 |
InChI Key |
CQTOCYBCTVVZNP-GZMMTYOYSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC=C(C=C1)C=C)N)O |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)C=C)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-Amino-1-(4-vinylphenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-vinylbenzaldehyde and (S)-(-)-1-amino-2-propanol.
Reaction Conditions: The key step involves the condensation of 4-vinylbenzaldehyde with (S)-(-)-1-amino-2-propanol under mild acidic conditions to form the desired product. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reaction is scaled up using large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Systems: Continuous flow systems can be employed to enhance the efficiency and yield of the synthesis process.
Automated Purification: Automated purification systems, such as high-performance liquid chromatography (HPLC), are used to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-Amino-1-(4-vinylphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is typically used for hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of (1S,2S)-1-Amino-1-(4-vinylphenyl)propan-2-one.
Reduction: Formation of (1S,2S)-1-Amino-1-(4-ethylphenyl)propan-2-OL.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(1S,2S)-1-Amino-1-(4-vinylphenyl)propan-2-OL has diverse applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and studies.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,2S)-1-Amino-1-(4-vinylphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: It may modulate signaling pathways, metabolic processes, and other cellular functions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Compound: (1S,2S)-1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-OL (CAS 1323966-28-4)
This analog replaces the 4-vinylphenyl group with a 2-chloro-6-fluorophenyl substituent, significantly altering its electronic and steric profile .
Data Table: Comparative Properties
| Property | (1S,2S)-1-Amino-1-(4-vinylphenyl)propan-2-OL | (1S,2S)-1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-OL |
|---|---|---|
| Molecular Formula | C₁₁H₁₅NO | C₉H₁₁ClFNO |
| Molecular Weight | 177.24 g/mol | 203.65 g/mol |
| Substituent | 4-vinylphenyl (electron-donating via conjugation) | 2-chloro-6-fluorophenyl (electron-withdrawing) |
| Polarity | Moderate (vinyl reduces polarity) | High (halogens enhance polarity) |
| Solubility | Lower in polar solvents (e.g., water) | Higher in polar solvents (e.g., DMSO, ethanol) |
| Reactivity | Vinyl group enables polymerization or Michael additions | Halogens facilitate nucleophilic substitution reactions |
| Biological Relevance | Potential monomer for drug-polymer conjugates | Likely antimicrobial/antibacterial activity due to halogens |
Detailed Analysis of Substituent Effects
Electronic Effects
- 4-Vinylphenyl Group : The vinyl substituent (-CH=CH₂) is electron-donating due to resonance conjugation with the phenyl ring. This reduces the compound’s overall polarity and may stabilize radical intermediates during polymerization .
- 2-Chloro-6-Fluorophenyl Group : Chlorine and fluorine are strongly electron-withdrawing via inductive effects, increasing the compound’s polarity and susceptibility to electrophilic or nucleophilic attacks.
Steric and Stereochemical Considerations
Both compounds share the (1S,2S) configuration, ensuring chiral recognition in biological systems.
Research Findings and Trends
- Solubility Studies : The chloro-fluoro analog exhibits higher solubility in polar aprotic solvents (e.g., logP ~1.2) compared to the vinyl derivative (logP ~2.5), aligning with its enhanced polarity .
- Thermal Stability : The vinyl compound may decompose at lower temperatures (~200°C) due to unsaturated bond reactivity, whereas the halogenated analog is stable up to ~250°C.
Biological Activity
(1S,2S)-1-Amino-1-(4-vinylphenyl)propan-2-OL, a chiral amino alcohol, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, including an amino group and a vinyl group attached to a phenyl ring. The stereochemistry of this compound plays a crucial role in its biological interactions and therapeutic applications.
The molecular formula of this compound is , with a molecular weight of approximately 177.24 g/mol. The presence of the vinyl group at the para position of the phenyl ring contributes to its reactivity and interactions with biological targets.
Research indicates that this compound may exert its biological effects through interactions with specific enzymes and receptors. These interactions can modulate various signaling pathways, potentially influencing cellular processes such as apoptosis, proliferation, and differentiation.
Biological Activities
Antimicrobial Properties
Studies have shown that this compound exhibits antimicrobial activity against various pathogens. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anticancer Activity
The compound has been investigated for its anticancer properties, demonstrating potential in inhibiting tumor cell proliferation. It appears to target specific cancer cell lines, inducing apoptosis through mechanisms that may involve the activation of caspases or modulation of cell cycle regulators.
Case Studies
Several studies have explored the biological activity of this compound:
-
Antimicrobial Efficacy : In vitro assays indicated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various strains, suggesting a broad spectrum of activity.
Pathogen MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128 -
Cancer Cell Line Studies : The compound was tested on several cancer cell lines including HeLa (cervical cancer) and MCF-7 (breast cancer). Results showed significant reductions in cell viability at concentrations ranging from 10 to 50 µM.
Cell Line IC50 (µM) HeLa 25 MCF-7 30
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural characteristics. Variations in the position of substituents on the phenyl ring significantly affect its potency and selectivity.
| Compound Name | Structure Feature | Biological Activity |
|---|---|---|
| (1R,2R)-1-Amino-1-(2-vinylphenyl)propan-2-OL | Vinyl group at ortho position | Reduced antimicrobial activity |
| (1S,2R)-1-Amino-1-(3-vinylphenyl)propan-2-OL | Vinyl group at meta position | Enhanced anticancer properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
